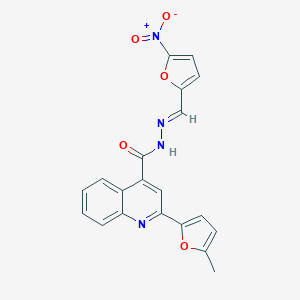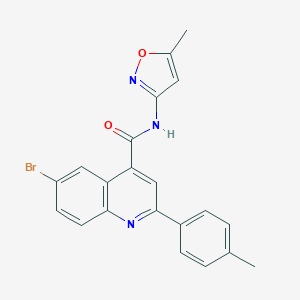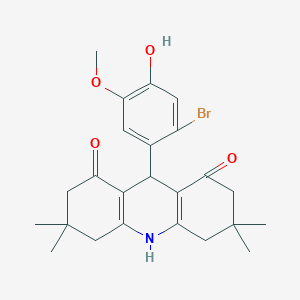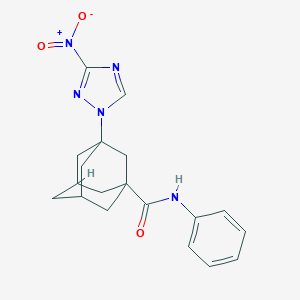
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This reaction forms an intermediate, which is then further reacted to introduce the adamantane and phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE may be investigated for its potential biological activity, including antimicrobial or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The presence of the adamantane moiety, which is known for its antiviral properties, suggests possible applications in antiviral drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. Its structural features make it a candidate for use in advanced materials science.
作用機序
The mechanism by which 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and triazole ring can participate in redox reactions, influencing cellular processes. The adamantane moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
3-nitro-1H-1,2,4-triazole: A simpler compound with similar reactivity but lacking the adamantane and phenyl groups.
N-phenyl-1-adamantanecarboxamide: Lacks the triazole and nitro groups, but shares the adamantane and phenyl moieties.
1-amino-3-nitro-1H-1,2,4-triazole: Similar triazole structure but with an amino group instead of the adamantane and phenyl groups.
Uniqueness
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE is unique due to the combination of its structural features
特性
分子式 |
C19H21N5O3 |
|---|---|
分子量 |
367.4g/mol |
IUPAC名 |
3-(3-nitro-1,2,4-triazol-1-yl)-N-phenyladamantane-1-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c25-16(21-15-4-2-1-3-5-15)18-7-13-6-14(8-18)10-19(9-13,11-18)23-12-20-17(22-23)24(26)27/h1-5,12-14H,6-11H2,(H,21,25) |
InChIキー |
CKWFVLVSGXQXGL-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5 |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4,5-Trimethoxybenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B451449.png)
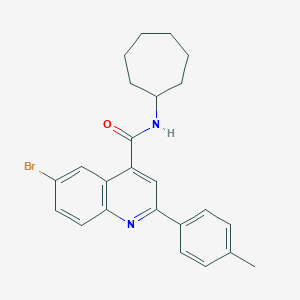
![methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B451452.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B451453.png)
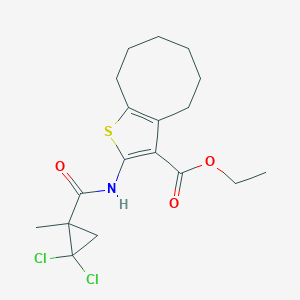
![Methyl 4-(1-naphthyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B451455.png)
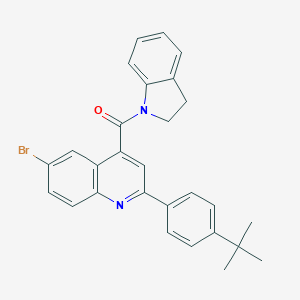
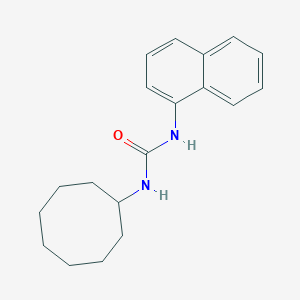
![METHYL 4-METHYL-3-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B451461.png)
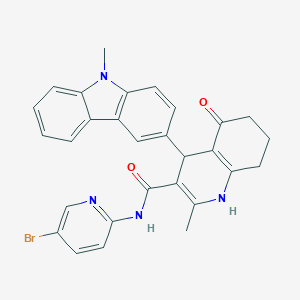
![4-[5-(3-CHLOROPHENYL)-2-FURYL]-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451467.png)
